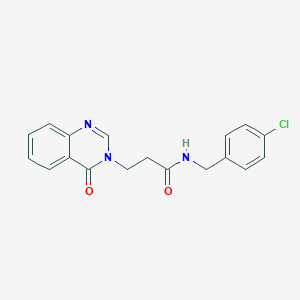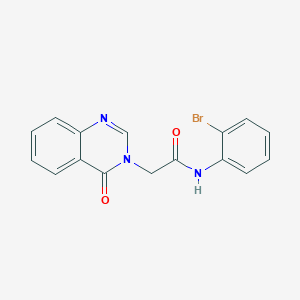
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors (TKIs). AG-1478 has been widely used in scientific research to study the mechanism of action of various tyrosine kinases and their role in cellular signaling pathways.
作用机制
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of this enzyme in cellular signaling pathways. However, it is important to note that N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have off-target effects on other tyrosine kinases, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other quinazoline-based TKIs. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have greater therapeutic potential for the treatment of cancer. Another area of interest is the study of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other TKIs in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes for cancer and other diseases.
合成方法
The synthesis of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
科学研究应用
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively used in scientific research to study the role of various tyrosine kinases in cellular signaling pathways. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been used to study the role of EGFR in cancer cell proliferation and metastasis.
属性
产品名称 |
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C18H16ClN3O2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-5-13(6-8-14)11-20-17(23)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-8,12H,9-11H2,(H,20,23) |
InChI 键 |
RITXEYILDRCMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)